A Comprehensive Technical Guide to the Physical Properties of 1,3-Propanedithiol
A Comprehensive Technical Guide to the Physical Properties of 1,3-Propanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propanedithiol, also known as trimethylene dimercaptan, is a vital organosulfur compound with the chemical formula HS(CH₂)₃SH.[1][2] Its bifunctional nature, characterized by two thiol groups, makes it an indispensable reagent in various organic syntheses.[3][4] This technical guide provides an in-depth overview of the core physical properties of 1,3-propanedithiol, outlines general experimental protocols for their determination, and illustrates its key reactivity in the protection of carbonyl groups.
Quantitative Physical Properties
The physical characteristics of 1,3-propanedithiol are crucial for its handling, storage, and application in experimental design. A summary of these properties is presented in the table below for easy reference and comparison.
| Physical Property | Value | Units |
| Molecular Weight | 108.23 | g/mol |
| Boiling Point | 169 - 173 | °C at 760 mmHg |
| Melting Point | -79 | °C |
| Density | 1.077 - 1.078 | g/cm³ at 20°C |
| Refractive Index | 1.537 - 1.539 | at 20°C |
| Vapor Pressure | 22.8 | mmHg at 25°C |
| Flash Point | 61 - 63 | °C |
| Solubility | Slightly soluble in water; miscible with alcohol, ether, and chloroform. |
Experimental Protocols for Determination of Physical Properties
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like 1,3-propanedithiol.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the distillation method.[5]
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The liquid sample (1,3-propanedithiol) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.
-
Temperature Reading: The thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Recording: The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[6]
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this is often referred to as the freezing point. The capillary method is widely used for this determination.[7]
Methodology:
-
Sample Preparation: A small amount of the liquid is frozen. A small portion of the frozen solid is then introduced into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.
-
Heating: The apparatus is heated slowly and at a controlled rate.[8]
-
Observation: The sample is observed through a magnifying lens.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[9]
Density Determination
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[10]
Methodology:
-
Pycnometer Preparation: A pycnometer, a glass flask with a specific volume, is thoroughly cleaned, dried, and weighed empty.
-
Sample Filling: The pycnometer is then filled with the liquid (1,3-propanedithiol), ensuring no air bubbles are trapped.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]
Refractive Index Determination
The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility can be performed through simple mixing.[12]
Methodology:
-
Solvent and Solute Measurement: A measured volume or mass of the solute (1,3-propanedithiol) is added to a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., water, ethanol, chloroform) is added to the test tube.
-
Mixing: The mixture is agitated vigorously.
-
Observation: The mixture is observed to see if the solute dissolves completely, is partially soluble, or is insoluble. The formation of a single phase indicates solubility, while the presence of distinct layers or a cloudy suspension indicates insolubility or partial solubility.[13]
Application in Organic Synthesis: Protection of Carbonyl Groups
A primary application of 1,3-propanedithiol in organic synthesis is the protection of aldehydes and ketones by forming a 1,3-dithiane.[2][14] This reaction is crucial in multi-step syntheses where the carbonyl group needs to be inert to certain reagents.[3] The logical workflow for this protection-deprotection sequence is illustrated below.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. vernier.com [vernier.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. westlab.com [westlab.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. researchgate.net [researchgate.net]
